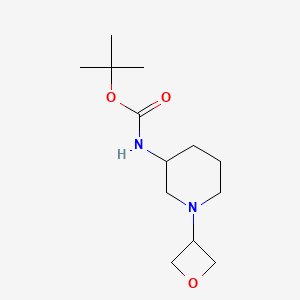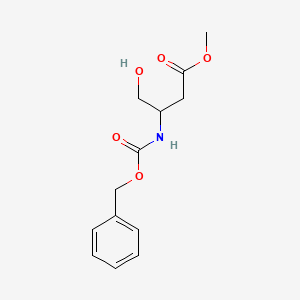
2-(1-Aminoethyl)-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) is a chiral organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group at the second position and a methyl group at the sixth position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the aminoethyl group can be achieved through reductive amination, where the phenol derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways: Modulation of biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2-(1-aminoethyl)-4-methoxy-, (S)- (9CI)
- Phenol, 2-(1-aminoethyl)-3-methoxy-, (S)- (9CI)
Uniqueness
Phenol, 2-(1-aminoethyl)-6-methyl-, (S)- (9CI) is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
IUPAC Name |
2-(1-aminoethyl)-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,7,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHASMPKPHWKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14786468.png)

![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
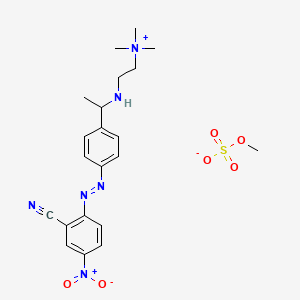
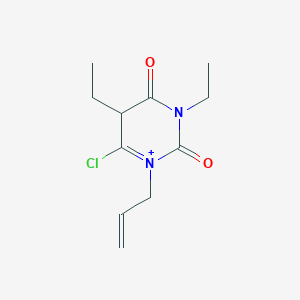
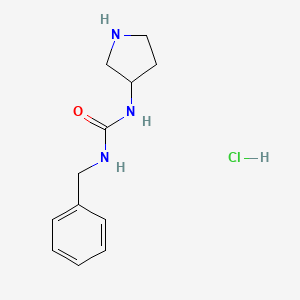

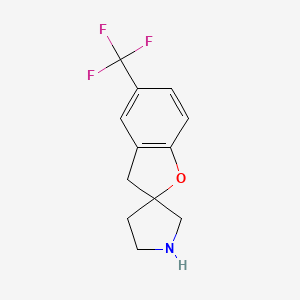

![2-amino-N-methyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14786532.png)
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)
